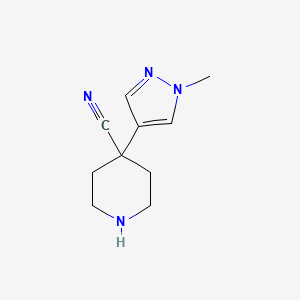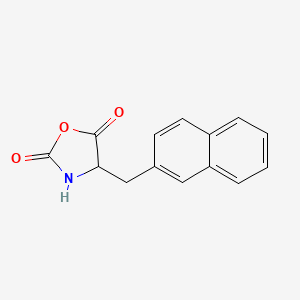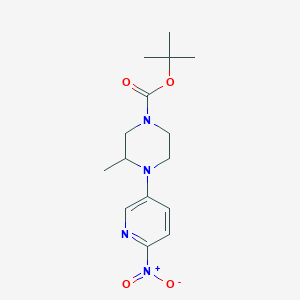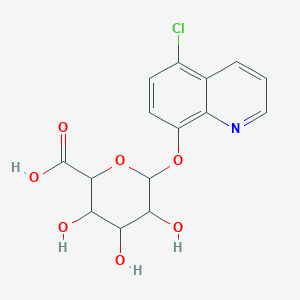
5-Chloro-8-hydroxyquinolineGlucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of 5-Chloro-8-hydroxyquinolineGlucuronide involves several steps. One common method includes the chloridization of 8-hydroxyquinoline, followed by extraction, neutralization, washing with water, and separation . Industrial production methods often involve solvent-assisted co-grinding, where mixtures of 8-hydroxyquinoline-5-sulfonic acid and 5-chloro-8-hydroxyquinoline are ground together with ethanol to form slurries .
Análisis De Reacciones Químicas
5-Chloro-8-hydroxyquinolineGlucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
5-Chloro-8-hydroxyquinolineGlucuronide has a wide range of scientific research applications. It is used in the study of microbial infections, cancer treatment, and neurodegenerative disorders . Additionally, it serves as a fluorescent chemo sensor for metal ions and as an electron carrier in organic light-emitting diodes . Its potential as a drug metabolite makes it a valuable compound in pharmacological research .
Mecanismo De Acción
The mechanism of action of 5-Chloro-8-hydroxyquinolineGlucuronide involves its interaction with molecular targets and pathways within biological systems. It is known to bind to protein molecules, potentially leading to adverse drug reactions . The compound’s effects are mediated through its ability to reduce the intracellular production of certain proteins and the yield of infectious virions .
Comparación Con Compuestos Similares
5-Chloro-8-hydroxyquinolineGlucuronide is unique compared to other similar compounds such as 8-hydroxyquinoline and its derivatives. While 8-hydroxyquinoline is known for its antimicrobial and anticancer properties, the addition of the glucuronide group in this compound enhances its solubility and bioavailability . Other similar compounds include 5-chloro-7-iodo-8-hydroxyquinoline and 2-(dimethylamino)methyl-5,7-dichloro-8-hydroxyquinoline, which have been studied for their in vivo properties .
Propiedades
Fórmula molecular |
C15H14ClNO7 |
|---|---|
Peso molecular |
355.72 g/mol |
Nombre IUPAC |
6-(5-chloroquinolin-8-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C15H14ClNO7/c16-7-3-4-8(9-6(7)2-1-5-17-9)23-15-12(20)10(18)11(19)13(24-15)14(21)22/h1-5,10-13,15,18-20H,(H,21,22) |
Clave InChI |
PAGDKVCRDHCKOY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2N=C1)OC3C(C(C(C(O3)C(=O)O)O)O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9H-fluoren-9-ylmethyl N-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate](/img/structure/B12287095.png)
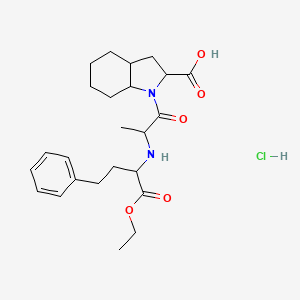
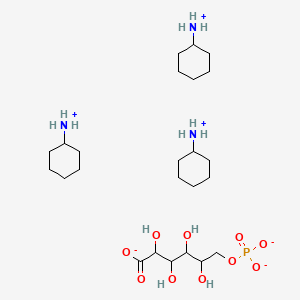
![Methyl 4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-6-carboxylate](/img/structure/B12287119.png)
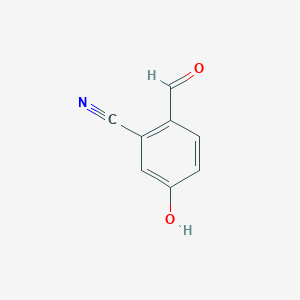
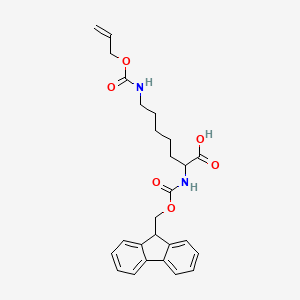
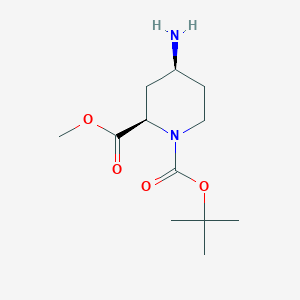

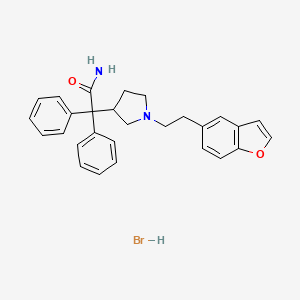
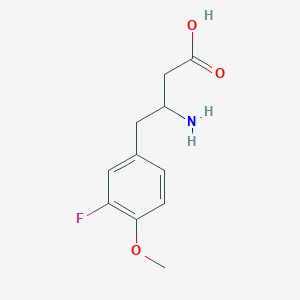
![(3-hydroxy-13-methyl-6-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl) pentanoate](/img/structure/B12287166.png)
